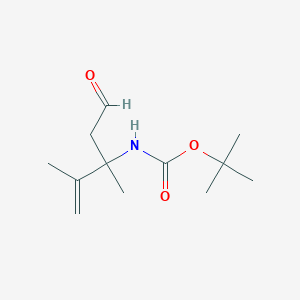

N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-enal

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-enal” is a compound that involves the use of a tert-butyloxycarbonyl (Boc) group . The Boc group is a protecting group used in organic synthesis, particularly for amines and amino acids . It is stable towards most nucleophiles and bases .

Synthesis Analysis

The formation of Boc-protected amines and amino acids can be conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . Active esters and other derivatives such as Boc-ONH2 and Boc-N3 can also be used . An efficient and sustainable method for N-Boc deprotection has been reported, which uses a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES) as a reaction medium and catalyst .

Molecular Structure Analysis

The molecular structure of “N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-enal” involves the Boc group, which is stable towards most nucleophiles and bases . The Boc group can be added to amines under aqueous conditions using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide .

Chemical Reactions Analysis

The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible . tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .

Physical And Chemical Properties Analysis

The physical and chemical properties of “N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-enal” are largely determined by the Boc group. The Boc group is stable towards most nucleophiles and bases .

Scientific Research Applications

Boc Deprotection

The tert-butyloxycarbonyl (Boc) group is commonly used as an amine-protecting group in synthetic organic chemistry and peptide synthesis. Traditional Boc deprotection methods often involve high acidity, expensive reagents, and harmful solvents. However, a sustainable approach using a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES) has been developed . This method allows efficient N-Boc deprotection, resulting in excellent yields. The strategy is environmentally friendly, simple, and minimizes potential impact.

Amidation Reactions

N-Boc-protected amines can be directly transformed into amides using isocyanate-mediated reactions. This one-pot amidation method is facile and applicable to the synthesis of various amides .

Ultrasound-Assisted N-Boc Protection

A green and simple approach involves ultrasound irradiation for N-Boc protection of structurally diverse amines. This method achieves selective N-Boc protection with excellent isolated yields at room temperature .

Chemoselective Boc Protection

An eco-friendly route allows almost quantitative Boc protection of aliphatic and aromatic amines, amino acids, and amino alcohols. This catalyst- and solvent-free method operates under mild conditions and provides reliable results .

Synthesis of Precursors

tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate serves as a potential precursor for biologically active natural products like Indiacen A and Indiacen B .

Novel Derivatives

Introduction of a tert-butyl group into [1,2,4]triazino[5,6-b]indole and indolo[2,3-b]quinoxaline systems leads to structurally novel derivatives. These compounds have potential applications in drug discovery and materials science .

Mechanism of Action

Target of action

The primary target of “N-Boc-(+/-)-3-amino-3,4-dimethylpent-4-enal” or “tert-butyl N-(2,3-dimethyl-5-oxopent-1-en-3-yl)carbamate” is likely to be a specific enzyme or receptor in a biochemical pathway. The Boc group in the compound is a protective group used in organic synthesis .

Mode of action

The compound interacts with its target by binding to it, which could inhibit or activate the function of the target. The Boc group is stable towards most nucleophiles and bases .

Biochemical pathways

The compound could affect various biochemical pathways depending on its target. The introduction and removal of the Boc group can be used to control the reactivity of the compound .

Pharmacokinetics

The ADME properties (Absorption, Distribution, Metabolism, and Excretion) of the compound would depend on its chemical structure and the presence of the Boc group. The Boc group can be removed under certain conditions, which could affect the compound’s bioavailability .

Result of action

The molecular and cellular effects of the compound’s action would depend on its target and mode of action. The presence of the Boc group could affect these outcomes .

Action environment

Environmental factors such as pH and temperature could influence the compound’s action, efficacy, and stability. The Boc group is stable under certain conditions .

Safety and Hazards

The safety data sheet for a similar compound, 4-(N-BOC-amino)phenylboronic acid, indicates that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

Future Directions

properties

IUPAC Name |

tert-butyl N-(2,3-dimethyl-5-oxopent-1-en-3-yl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-9(2)12(6,7-8-14)13-10(15)16-11(3,4)5/h8H,1,7H2,2-6H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVLWYYDPDKGZID-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(C)(CC=O)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(2-methoxy-5-methylphenyl)ethyl]acetamide](/img/structure/B2587497.png)

![(2E)-1-{5-[(cyclopentylamino)sulfonyl]indolinyl}-3-(2-furyl)prop-2-en-1-one](/img/structure/B2587501.png)

![Ethyl 4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazine-1-carboxylate](/img/structure/B2587502.png)

![2-Chloro-N-[1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-1-oxopentan-2-yl]acetamide](/img/structure/B2587505.png)

![2-({2-hexyl-6-methyl-5,7-dioxo-8-propyl-5H,6H,7H,8H-pyrimido[4,5-d][1,3]diazin-4-yl}sulfanyl)acetic acid](/img/structure/B2587508.png)

![2-((3-(2,5-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2587511.png)

![1-(4-methylphenyl)-2-[2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl]ethan-1-one hydrobromide](/img/structure/B2587516.png)

![(1R,2S,5S)-N-Benzyl-5-propan-2-ylbicyclo[3.1.0]hexan-2-amine](/img/structure/B2587519.png)